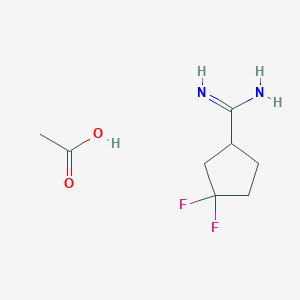

Acetic acid;3,3-difluorocyclopentane-1-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;3,3-difluorocyclopentane-1-carboximidamide, also known as DFCI, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a complex process and has been found to have unique properties that make it a valuable tool for research.

Scientific Research Applications

Acetic Acid in Corrosion and Industrial Applications

Acetic acid plays a significant role in industrial applications, particularly in the corrosion of metals. A study by Bastidas and La Iglesia (2007) reveals that acetic acid vapors are a significant factor in the corrosion of copper, highlighting the importance of understanding its effects for preserving infrastructure and machinery in various industrial settings. The research underscores the aggressive nature of acetic acid compared to other carboxylic acids, making it a critical area of study for corrosion engineering and protection strategies (Bastidas & La Iglesia, 2007).

In addition to its role in corrosion, acetic acid is also utilized in the separation and purification of carboxylic acids from aqueous solutions, demonstrating its versatility in industrial processes. The efficiency of acetic acid in reactive extraction processes is noteworthy, offering a greener and more economical alternative for the separation of carboxylic acids, which are fundamental components in various industrial applications (Djas & Henczka, 2018).

Environmental and Biological Implications of Acetic Acid

Research on acetic acid has also extended into environmental and biological fields. For example, its impact on yeast cell death provides insights into the broader implications of acetic acid on cellular mechanisms. Understanding the molecular events involved in acetic acid-induced cell death in yeast has implications not only for industrial fermentation processes but also for biomedical research, offering potential pathways for targeting disease mechanisms in higher organisms (Chaves et al., 2021).

Moreover, acetic acid bacteria (AAB) play a crucial role in the production of vinegar and fermented beverages. The unique metabolic pathways of AAB, specifically their ability to oxidize ethanol to acetic acid, have significant implications for food science and biotechnology. Research in this area not only enhances our understanding of these microbial processes but also supports the development of new fermentation technologies and products with potential health benefits (Lynch et al., 2019).

properties

IUPAC Name |

acetic acid;3,3-difluorocyclopentane-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N2.C2H4O2/c7-6(8)2-1-4(3-6)5(9)10;1-2(3)4/h4H,1-3H2,(H3,9,10);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXMIYSVLDASNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(CC1C(=N)N)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid;3,3-difluorocyclopentane-1-carboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)

![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)

![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)

![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)

![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2973102.png)

![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)